Home > Products > Screening Compounds P121123 > [2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine
[2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine - 771581-20-5

[2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine

Catalog Number: EVT-3290779
CAS Number: 771581-20-5
Molecular Formula: C8H9F3N2O
Molecular Weight: 206.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives

Compound Description: This series of compounds features an amide group linked to an oxetane ring, which is further substituted with an imidazole and a pyridine ring. The pyridine ring contains a 2,2,2-trifluoroethoxy substituent at the 6-position. These compounds were synthesized and evaluated for their antibacterial activity against various bacterial strains [].

(3S)-3-(Hydroxymethyl)-4-(5-Methylpyridin-2-yl)-N-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]-3,4-Dihydro-2H-Benzo[b][1,4]Oxazine-8-Carboxamide (JTS-653)

Compound Description: JTS-653 is a potent and selective Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist []. Its structure consists of a dihydrobenzo[b][1,4]oxazine core substituted with a hydroxymethyl group, a methylpyridine, and a carboxamide linked to a 6-(2,2,2-trifluoroethoxy)pyridine moiety.

1-(4-Methylphenylsulfonyl)-2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl}-1H-1,3-benzimidazole

Compound Description: This compound features a benzimidazole core substituted with a methylsulfonyl group and a methylsulfanyl linker connected to a 3-methyl-4-(2,2,2-trifluoroethoxy)pyridine unit [].

2-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl}-1H-benzimidazole Propan-2-ol Monosolvate

Compound Description: This compound is a propan-2-ol monosolvate of a molecule containing a benzimidazole ring linked to a 3-methyl-4-(2,2,2-trifluoroethoxy)pyridine unit through a methylsulfanyl bridge [].

2-(2,2,2-Trifluoroacetylamino)pyridin-3-yl Trifluoromethanesulfonate

Compound Description: This compound consists of a pyridine ring with a 2,2,2-trifluoroacetylamino group at the 2-position and a trifluoromethanesulfonate group at the 3-position [, ].

Overview

[2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine is an organic compound with the molecular formula C8H9F3N2O. This compound features a pyridine ring that is substituted with a trifluoroethoxy group and a methanamine group. The presence of the trifluoroethoxy moiety imparts unique chemical properties, making it significant in various scientific and industrial applications. This compound is classified under organic compounds, specifically as an amine derivative due to the presence of the methanamine group.

Synthesis Analysis

Methods and Technical Details

The synthesis of [2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine typically involves several key steps:

  1. Formation of Trifluoroethoxy Group: This step generally involves the reaction of 2,2,2-trifluoroethanol with a suitable pyridine derivative under basic conditions.
  2. Attachment to Pyridine Ring: The trifluoroethoxy group is introduced to the pyridine ring via a nucleophilic substitution reaction.
  3. Introduction of Methanamine Group: The final step includes attaching the methanamine group, which can be achieved through reductive amination or similar methods.

The reaction conditions often involve the use of bases such as sodium hydride or potassium carbonate and solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the reactions effectively.

Molecular Structure Analysis

Structure and Data

The molecular structure of [2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine can be described as follows:

  • InChI Key: KUCFNEZLLQASNW-UHFFFAOYSA-N
  • InChI: InChI=1S/C8H9F3N2O/c9-8(10,11)5-14-7-6(4-12)2-1-3-13-7/h1-3H,4-5,12H2
  • Molecular Weight: 202.16 g/mol

The trifluoroethoxy group enhances lipophilicity and influences the compound's reactivity and biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

[2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine can participate in various chemical reactions:

  1. Oxidation: The compound can be oxidized to form corresponding N-oxides using agents like hydrogen peroxide.
  2. Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

These reactions are influenced by factors such as solvent choice and temperature, which can significantly affect yields and product distribution.

Mechanism of Action

The mechanism of action for [2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine involves its interaction with specific biological targets such as enzymes or receptors. The trifluoroethoxy group enhances binding affinity and selectivity towards these targets. Meanwhile, the methanamine portion may facilitate hydrogen bonding interactions that modulate biochemical pathways. This modulation can lead to various biological effects depending on the target involved.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Some notable physical and chemical properties of [2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine include:

  • Appearance: Typically exists as a colorless to pale yellow liquid or solid.
  • Solubility: Soluble in polar organic solvents such as methanol and dimethyl sulfoxide.
  • Boiling Point: Specific boiling point data may vary but is generally elevated due to the presence of fluorinated groups.

These properties make it suitable for various applications in organic synthesis and medicinal chemistry.

Applications

Scientific Uses

[2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine has several applications in scientific research:

  1. Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  2. Biological Research: The compound is investigated for potential biological activities, including enzyme inhibition and receptor binding studies.
  3. Medicinal Chemistry: It is explored as a lead compound in drug discovery programs targeting various diseases due to its unique structural features.
  4. Material Science: Its distinctive properties make it suitable for developing new polymers and coatings.
Medicinal Chemistry and Biological Evaluation of [2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine

Chemical Structure and Properties[2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine (CAS: 561297-93-6) is a pyridine derivative with the molecular formula C₈H₉F₃N₂O and a molecular weight of 206.17 g/mol. Its structure features a primary aminomethyl group (-CH₂NH₂) at the 3-position of the pyridine ring and a 2,2,2-trifluoroethoxy (-OCH₂CF₃) group at the 2-position. The compound's SMILES notation is "NCC1=CC(OCC(F)(F)F)=NC=C1", with a calculated logP of 1.48 and topological polar surface area (TPSA) of 48.14 Ų, indicating moderate lipophilicity and good membrane permeability potential [1] [4]. The trifluoroethoxy group contributes significant electron-withdrawing properties and metabolic stability, while the aminomethyl group serves as a versatile handle for structural derivatization in drug design.

Kinase Inhibition Mechanisms and Multi-Target Therapeutic Applications

The trifluoroethoxy pyridine scaffold demonstrates structural congruence with pharmacophores in established kinase inhibitors. Molecular modeling reveals that the pyridinyl nitrogen can function as a hydrogen bond acceptor, mimicking interactions seen in sorafenib-type inhibitors that target RAF/VEGFR/PDGFR kinases. The trifluoroethoxy group occupies hydrophobic pockets in kinase domains, while the aminomethyl moiety enables linkage to urea-based pharmacophores critical for ATP-competitive binding [2].

This scaffold's versatility enables multi-target kinase inhibition, overcoming limitations of mono-targeted therapies. In hybrid molecules, the core maintains interactions with tyrosine kinases (e.g., VEGFR) while appended groups extend activity to serine/threonine kinases (e.g., BRAF). This polypharmacology disrupts parallel cancer signaling pathways, potentially delaying resistance mechanisms observed in single-target inhibitors [2].

Table 1: Kinase Targets Accessible via Trifluoroethoxy Pyridine Hybridization

Target ClassExample KinasesBiological Consequence
Tyrosine KinasesVEGFR2, PDGFRβAnti-angiogenesis, reduced tumor metastasis
Serine/Threonine KinasesBRAF, CRAFInhibition of MAPK proliferation signals
Regulatory KinasesCDK2, GSK-3βCell cycle arrest, apoptosis induction

Molecular Hybridization Strategies in Anticancer Agent Design

Molecular hybridization integrates pharmacophoric elements from distinct bioactive molecules into single entities with enhanced efficacy. [2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine serves as a key building block in such strategies, notably combining:

  • Diaryl Urea Motifs: Hybrids incorporating N-aryl-N'-benzylurea fragments (from sorafenib analogs) leverage the trifluoroethoxy pyridine as a bioisostere of sorafenib's pyridyl group. This modification enhances molecular flexibility, improving solubility while maintaining critical hydrogen-bonding interactions with kinase backbones. Computational studies confirm conserved distances (∼10.6 Å) between pyridinyl nitrogen and urea carbonyl oxygen, preserving optimal target engagement geometry [2].

  • Proton Pump Inhibitor Fragments: Hybridization with lansoprazole-derived 3-methyl-4-(2,2,2-trifluoroethoxy)pyridinylmethyl sulfinyl groups exploits documented antitumor effects of proton pump inhibitors. The trifluoroethoxy group contributes to lysosomotropic effects that disrupt tumor microenvironment pH regulation [6].

Table 2: Hybrid Architectures Incorporating the Trifluoroethoxy Pyridine Core

Hybrid Component AHybrid Component BBiological Rationale
N-aryl-N'-arylmethylurea (Sorafenib derivative)[2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamineEnhanced kinase inhibition breadth and solubility
1-Methylpiperidin-4-yl (Spatial occupier)[2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamineBRAF kinase binding pocket penetration
Lansoprazole fragment (pH modulator)[2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamineDual kinase inhibition and acidosis-induced apoptosis

1.3 In Vitro Antiproliferative Activity Profiling

Pan-Cancer EfficacyDerivatives of [2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine demonstrate broad-spectrum antiproliferative activity. In MTT assays against four cancer cell lines, lead compounds 9b and 9d (featuring 1-methylpiperidin-4-yl modifications) exhibited exceptional potency:

Table 3: Antiproliferative Activity (IC₅₀, μM) of Key Derivatives

CompoundA549 (NSCLC)MCF7 (Breast)HCT116 (Colon)PC3 (Prostate)HL7702 (Normal Liver)
9b4.93 ± 0.462.56 ± 0.072.90 ± 0.163.36 ± 0.17>50
9d3.17 ± 0.222.63 ± 0.082.56 ± 0.263.62 ± 0.27>50
Sorafenib (Control)6.16 ± 0.463.54 ± 0.193.88 ± 0.365.26 ± 0.46>50

Compounds 9b and 9d outperformed sorafenib across all tested cancer lines, particularly in MCF7 (breast) and HCT116 (colon) models. Critically, their minimal toxicity toward normal HL7702 hepatocytes (>50 μM IC₅₀) indicates tumor-selective cytotoxicity [2].

Cell Cycle Modulation Effects (G2/M Arrest Mechanisms)

The 1-methylpiperidin-4-yl derivatives induce G2/M phase arrest in HCT116 and MCF7 cells, as quantified via flow cytometry. This arrest correlates with:

  • Downregulation of Cyclin B1/CDK1 Complex: 9d reduces cyclin B1 expression by 62% at 5 μM, disrupting CDK1 activation required for mitotic entry.
  • p21/p53 Pathway Activation: Phosphorylation of p53 (Ser15) increases 3.8-fold, elevating p21 levels that inhibit CDK1/cyclin B1 [2].

G2/M arrest precedes apoptosis induction, confirmed by Annexin V positivity in >70% of treated cells after 48 hours. The trifluoroethoxy group enhances cellular uptake, while the piperidinyl moiety may facilitate DNA minor groove interactions, amplifying DNA damage responses.

Selectivity Analysis Across Cancer Cell Lines

Differential sensitivity among cell lines reveals mechanistic insights:

  • Highest Potency in MCF7/HCT116: Associated with elevated expression of VEGFR2 and BRAF kinases, primary targets of urea-hybridized derivatives.
  • Moderate Activity in PC3: May reflect compensatory PI3K/Akt signaling, requiring higher inhibitor concentrations.
  • A549 Resistance: NSCLC lines show relative resistance (IC₅₀ ∼3-5 μM), potentially due to KRAS mutations that sustain MAPK signaling despite BRAF inhibition [2].

Selectivity indices (SI = IC₅₀(normal)/IC₅₀(cancer)) exceed 15 for MCF7 and HCT116, demonstrating therapeutic windows.

Structure-Activity Relationship Optimization for Enhanced Bioavailability

Critical Modifications and EffectsSystematic SAR studies identify optimization strategies for the core scaffold:1. Aminomethyl Group Derivatization:- Conversion to urea (e.g., N-aryl-N’-([2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl)urea) boosts kinase affinity by enabling bidentate H-bonding with hinge residues. Urea derivatives show 5–20× lower IC₅₀ than primary amine precursors.- Methylation to tertiary amines reduces solubility and activity, confirming H-donor necessity [5].

  • Pyridine Nitrogen Position:
  • 3-Aminomethyl-2-trifluoroethoxy (target) vs. 4-aminomethyl-2-trifluoroethoxy: The 3-substitution optimizes vectoring to kinase backbones, with 10× potency difference.
  • 2-Aminomethyl-3-trifluoroethoxy: Disrupts hydrogen bonding networks, abolishing activity [4].
  • Trifluoroethoxy Group Modifications:
  • Replacement with ethoxy or methoxy groups diminishes potency (IC₅₀ increases 8–15×), confirming trifluoromethyl’s role in hydrophobic pocket occupancy and metabolic stability.
  • Extension to OCH₂CF₂H reduces lipophilicity (ΔlogP = -0.4), compromising membrane permeation [6].
  • Piperidinyl Appendages:
  • 1-Methylpiperidin-4-yl at the urea terminus (e.g., 9b/9d) enhances solubility (clogP reduced by 1.2 vs. aryl analogs) and fills a hydrophobic subpocket in BRAF, increasing potency 4–8× over unsubstituted analogs. Rigid piperidines outperform morpholines due to superior van der Waals contacts [2].

Bioavailability OptimizationThe inherent poor solubility of diaryl ureas (e.g., sorafenib) was mitigated by:

  • Inserting a methylene spacer between urea and aryl groups, increasing molecular flexibility.
  • Incorporating basic piperidine termini that enable salt formation (e.g., hydrochloride salts with aqueous solubility >5 mg/mL).
  • Retaining trifluoroethoxy over bulkier groups (e.g., naphthyl) to reduce molecular weight (<500 Da), complying with Lipinski’s rules [2] [5].

Table 4: SAR Summary for Key Structural Modifications

PositionOptimal GroupSub-Optimal AlternativesEffect on Properties
C3 Aminomethyl-NHCONH-aryl-NH₂, -NHCH₃5–20× ↑ potency; maintains solubility
Pyridine Substitution3-aminomethyl-2-OCH₂CF₃4-aminomethyl-2-OCH₂CF₃ or 2-aminomethyl-3-OCH₂CF₃Critical vectoring for kinase binding
O-Linked Chain-OCH₂CF₃-OCH₃, -OCH₂CH₃8–15× ↓ activity; reduced hydrophobicity
Urea Terminus1-Methylpiperidin-4-ylPhenyl, cyclohexyl4–8× ↑ activity; ↑ solubility via salt formation

Properties

CAS Number

771581-20-5

Product Name

[2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine

IUPAC Name

[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanamine

Molecular Formula

C8H9F3N2O

Molecular Weight

206.16 g/mol

InChI

InChI=1S/C8H9F3N2O/c9-8(10,11)5-14-7-6(4-12)2-1-3-13-7/h1-3H,4-5,12H2

InChI Key

KUCFNEZLLQASNW-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)OCC(F)(F)F)CN

Canonical SMILES

C1=CC(=C(N=C1)OCC(F)(F)F)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.